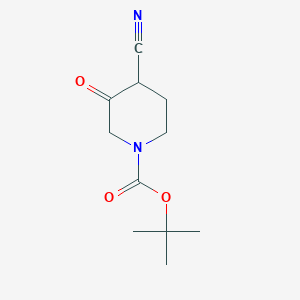
6-(Methylamino)-4,4-diphenyl-3-heptanol
説明
6-(Methylamino)-4,4-diphenyl-3-heptanol (MDPH) is an organic compound that belongs to the class of compounds known as substituted amines. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. MDPH has been studied extensively for its potential applications in medicinal chemistry, synthetic organic chemistry, and biochemistry.
科学的研究の応用
- GC/MS and LC/MS Analysis : Researchers have analyzed Vigna unguiculata (Cowpea) pod methanolic extracts using gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). GC/MS revealed twenty compounds, including the opioid α-N-Normethadol as a major constituent. LC/MS identified twenty-four compounds, including flavonoids, carotenoids, and alkaloids .
- Antibacterial and Antioxidant Activity : The pod extract demonstrated significant antibacterial activity against E. coli, S. pyogenes, and P. aeruginosa (MIC 100 μg/mL). Additionally, it exhibited potent DPPH scavenging activity, suggesting antioxidant potential .
- BMAA (β-N-Methylamino-L-alanine) : BMAA, a cyanobacterial neurotoxin, has been detected in shark fins. Since BMAA is linked to neurodegenerative diseases, its presence in shark fins may pose health risks to consumers .
- Parkinson’s Disease Research : 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil (ADMU) , a derivative of normethadol, has been explored for its potential as a catecholamine-O-methyl transferase (COMT) inhibitor in Parkinson’s disease treatment.
- Metabolites Correlated with Bifidobacterium and Streptococcus : Normethadol derivatives, such as L-alpha-acetyl-N-normethadol , are involved in drug metabolism pathways. These metabolites may interact with gut microbiota and impact health .
Phytochemical Analysis and Bioactivity
Neurotoxicity and Human Health
Metabolism and Microbiome Interactions
作用機序
Target of Action
Normethadol, also known as 6-(methylamino)-4,4-diphenylheptan-3-ol or 6-(Methylamino)-4,4-diphenyl-3-heptanol, primarily targets the opioid receptors in the body . These receptors play a crucial role in pain perception and cough reflex.
Mode of Action
Normethadol acts by activating the central opioid receptors in the medulla to suppress the cough reflex . It also likely activates peripheral opioid receptors to inhibit signaling by irritant receptors of the airway .
Biochemical Pathways
It is known that the activation of opioid receptors can lead to a decrease in the release of neurotransmitters, thereby reducing the perception of pain and suppressing the cough reflex .
Pharmacokinetics
It is known that the compound has abioavailability of 100% . The metabolism of normethadol occurs in the liver, and it has an elimination half-life of 14 days . The compound is excreted in the urine .
Result of Action
The activation of opioid receptors by normethadol results in the suppression of the cough reflex and potentially the inhibition of signaling by irritant receptors of the airway . The toxic effects of normethadol are similar to those of other opioids, and it can produce respiratory depression, depression of central nervous system function, and constipation .
Action Environment
The action, efficacy, and stability of normethadol can be influenced by various environmental factors. It is known that various factors, including genetics, nutrition, and exposure to other environmental pollutants, can influence the response to opioid medications .
特性
IUPAC Name |
6-(methylamino)-4,4-diphenylheptan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-4-19(22)20(15-16(2)21-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21-22H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHAUJGXNUJCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276358, DTXSID60959343 | |
| Record name | 6-(Methylamino)-4,4-diphenyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylamino)-4,4-diphenylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)-4,4-diphenyl-3-heptanol | |
CAS RN |
38455-85-5, 4040-59-9 | |
| Record name | l-alpha-Noracetylmethadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038455855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Methylamino)-4,4-diphenyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylamino)-4,4-diphenylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptan-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORMETHADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42N6J1Z84U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[4-(methylamino)phenyl]acetamide](/img/structure/B3052272.png)

